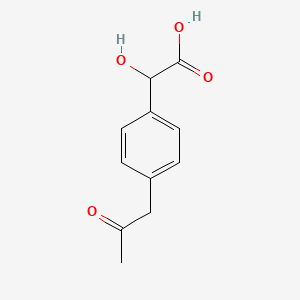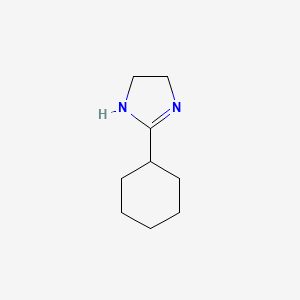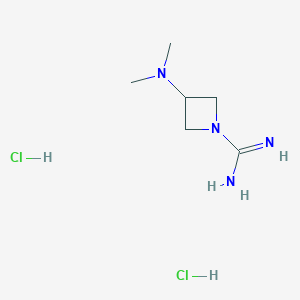
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a nitrophenyl group attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethyl)-6-nitrophenyl ketone with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction is often carried out in the presence of a base to facilitate the substitution process.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of difluoromethyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with pharmacological activity.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to the presence of the difluoromethyl and nitrophenyl groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be compared with other similar compounds such as:
1-Phenyl-2-propanone: This compound has a similar propanone backbone but lacks the chloro, difluoromethyl, and nitrophenyl groups.
1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one: This compound is similar in structure but contains an iodine atom instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8ClF2NO3 |
|---|---|
Peso molecular |
263.62 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethyl)-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)8-6(10(12)13)3-2-4-7(8)14(16)17/h2-4,9-10H,1H3 |
Clave InChI |
STMMZFSKRCZBHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1[N+](=O)[O-])C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



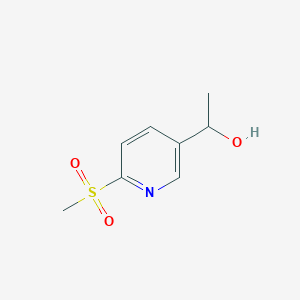
![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)
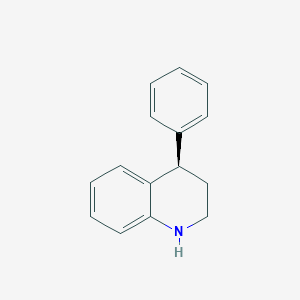

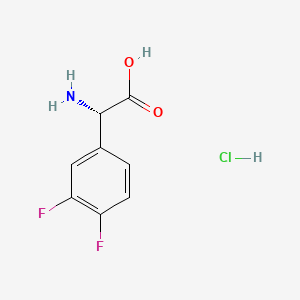
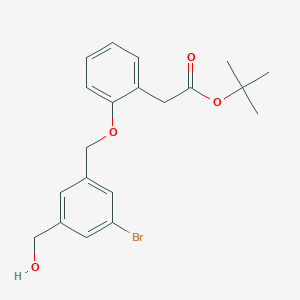
![5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene](/img/structure/B14036599.png)
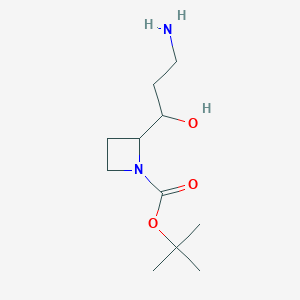
![8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14036628.png)

